molecular formula C23H25N3O2 B11375347 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B11375347
M. Wt: 375.5 g/mol
InChI Key: OECADOZMQCNABY-UHFFFAOYSA-N
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Description

2-[3-(3,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring fused with a phenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyridazine ring reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with an acetamide derivative. This step is typically carried out under basic conditions using reagents such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, Lewis acids, basic or neutral conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

2-[3-(3,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

    Material Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
  • 2-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl-5-(octyloxy)-Phenol

Uniqueness

2-[3-(3,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE stands out due to its specific structural features, such as the combination of a pyridazine ring with a phenyl group and an acetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C23H25N3O2/c1-15(2)18-7-9-20(10-8-18)24-22(27)14-26-23(28)12-11-21(25-26)19-6-5-16(3)17(4)13-19/h5-13,15H,14H2,1-4H3,(H,24,27)

InChI Key

OECADOZMQCNABY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(C)C)C

Origin of Product

United States

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